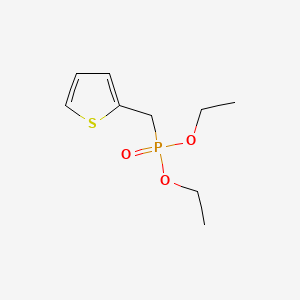

Diethyl (thiophen-2-ylmethyl)phosphonate

Vue d'ensemble

Description

Diethyl (thiophen-2-ylmethyl)phosphonate is a multifunctional compound primarily used as an electrolyte additive in high voltage lithium-ion batteries. This compound is known for its ability to improve the performance and safety of batteries by forming protective interphases that prevent parasitic carbonate oxidation and stabilize electrolytes from reduction at anode surfaces .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of diethyl (thiophen-2-ylmethyl)phosphonate typically involves the reaction of thiophen-2-ylmethanol with diethyl phosphite under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium tert-butoxide, which facilitates the formation of the phosphonate ester.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The reaction conditions are optimized to achieve high purity and efficiency, often involving the use of automated systems for precise control of temperature, pressure, and reactant concentrations .

Analyse Des Réactions Chimiques

Types of Reactions: Diethyl (thiophen-2-ylmethyl)phosphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding phosphonic acids or phosphonates.

Reduction: Reduction reactions can convert the phosphonate group to phosphine derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the thiophen-2-ylmethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like alkoxides or amines are employed under basic conditions.

Major Products:

Oxidation: Phosphonic acids or phosphonates.

Reduction: Phosphine derivatives.

Substitution: Various substituted phosphonates depending on the nucleophile used.

Applications De Recherche Scientifique

Diethyl (thiophen-2-ylmethyl)phosphonate has a wide range of applications in scientific research:

Chemistry: Used as an additive in high voltage lithium-ion batteries to improve capacity retention and thermal stability.

Medicine: Investigated for its potential use in drug delivery systems and as a precursor for the synthesis of bioactive compounds.

Industry: Employed in the production of flame-retardant materials and as a stabilizer in various industrial processes

Mécanisme D'action

The mechanism by which diethyl (thiophen-2-ylmethyl)phosphonate exerts its effects involves the formation of protective interphases on electrode surfaces in lithium-ion batteries. These interphases prevent parasitic reactions, such as carbonate oxidation, and stabilize the electrolyte from reduction at anode surfaces. The compound also acts as a flame-retardant by postponing thermal runaway during overcharge conditions .

Comparaison Avec Des Composés Similaires

Diethyl (phenylmethyl)phosphonate: Similar structure but with a phenyl group instead of a thiophen-2-yl group.

Diethyl (benzyl)phosphonate: Contains a benzyl group, offering different reactivity and applications.

Uniqueness: Diethyl (thiophen-2-ylmethyl)phosphonate is unique due to its multifunctional properties, which include improving battery performance, enhancing thermal stability, and acting as a flame-retardant. Its ability to integrate multiple functions into a single compound makes it a cost-efficient solution for high voltage lithium-ion batteries .

Activité Biologique

Diethyl (thiophen-2-ylmethyl)phosphonate (DTYP) is a phosphonate compound that has garnered attention due to its multifaceted biological activities and applications, particularly in the field of electrochemistry and potential therapeutic uses. This article delves into its synthesis, biological activity, and research findings, supported by data tables and case studies.

Synthesis of this compound

DTYP is synthesized through a series of chemical reactions involving thiophenes and phosphonates. The synthesis typically follows the Kabachnik–Fields reaction, which facilitates the formation of α-aminophosphonic derivatives, showcasing the versatility of phosphonates in organic synthesis. The structural formula is represented as:

Biological Activity Overview

The biological activity of DTYP is primarily characterized by its potential as an electrolyte additive in lithium-ion batteries, where it improves performance metrics such as capacity retention and stability under high voltage conditions. However, its implications extend beyond electrochemistry, hinting at possible therapeutic applications.

Case Studies and Research Findings

-

Electrolyte Performance in Batteries :

Parameter Base Electrolyte DTYP-Containing Electrolyte Capacity Retention (%) 85 95 Coulombic Efficiency (%) 90 98 Cycle Number 100 150 -

Antifungal Activity :

- While direct studies on DTYP's antifungal activity are scarce, related compounds have shown promising results against resistant strains. For example, α-aminophosphonic derivatives demonstrated inhibition against Lomentospora prolificans, suggesting that structurally similar compounds like DTYP may also possess similar properties .

-

Cytotoxicity Assessments :

Compound Viability (%) at 1000 µM Compound 7 39.01 ± 2.45 Compound 11 38.72 ± 1.31 Compound 22 67.91 ± 4.85 Voriconazole 68.55 ± 2.05

Propriétés

IUPAC Name |

2-(diethoxyphosphorylmethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15O3PS/c1-3-11-13(10,12-4-2)8-9-6-5-7-14-9/h5-7H,3-4,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOJBUVQDOFHBLF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=CS1)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15O3PS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90400474 | |

| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2026-42-8 | |

| Record name | Diethyl [(thiophen-2-yl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90400474 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Q1: How does Diethyl(thiophen-2-ylmethyl)phosphonate interact with the battery components and what are the downstream effects of its addition?

A1: While the exact mechanism is not fully elucidated in the research [], Diethyl(thiophen-2-ylmethyl)phosphonate (DTYP) is believed to operate through multiple pathways:

- Formation of a Protective Interphase: DTYP likely decomposes during the initial charging cycles, forming a stable solid electrolyte interphase (SEI) on both the anode and cathode surfaces []. This protective layer prevents further unwanted reactions between the electrolyte and electrode materials, improving the battery's lifespan.

- Enhanced Thermal Stability: The presence of DTYP in the electrolyte leads to a higher endothermic reaction onset temperature, indicating improved thermal stability []. This suggests that DTYP might participate in scavenging reactive species generated at high temperatures, delaying thermal runaway.

- Improved Safety: DTYP's addition shortens the self-extinguishing time of the electrolyte, suggesting enhanced fire-retardant properties []. This is crucial for mitigating safety concerns associated with high-voltage battery operation.

Q2: What is the impact of adding Diethyl(thiophen-2-ylmethyl)phosphonate to the electrolyte on the performance of high-voltage lithium-ion batteries?

A2: The research demonstrates that adding a small amount (0.5%) of DTYP to the base electrolyte significantly improves the performance of high-voltage LiNi0.5Mn1.5O4 batteries []:

- Increased Capacity Retention: The capacity retention after 280 cycles at 1C and 60 °C drastically improved from 18% to 85% with DTYP addition []. This indicates a significant reduction in capacity fading, a major challenge for high-voltage batteries.

- Enhanced Cycle Life: The formation of a stable SEI by DTYP protects the electrode materials from degradation, leading to an extended cycle life for the battery [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.